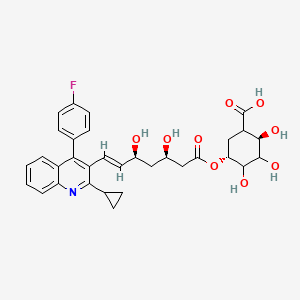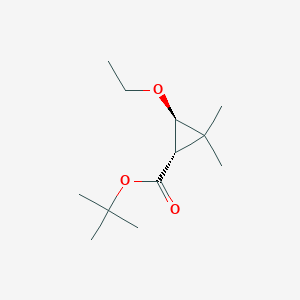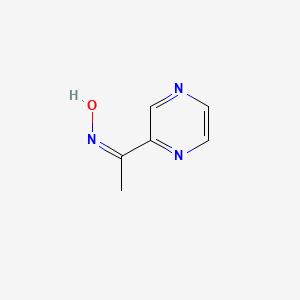
2-Benzyloxy-benzoic Acid Benzyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyloxy-benzoic Acid Benzyl Ester is an organic compound that belongs to the class of benzyl esters It is characterized by the presence of a benzyloxy group attached to the benzoic acid moiety, with an additional benzyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-benzoic Acid Benzyl Ester typically involves the esterification of 2-benzyloxybenzoic acid with benzyl alcohol. One common method is the use of a dehydrative esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods: In industrial settings, the production of benzyl esters can be achieved through catalytic transesterification reactions. For example, a tetranuclear zinc cluster can be used to promote the transesterification of carboxylic acids with benzyl alcohol under mild conditions, offering high yields and environmental advantages .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzyloxy-benzoic Acid Benzyl Ester undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: RLi, RMgX, RCuLi
Major Products:
Oxidation: Benzoic acid derivatives
Reduction: Benzyl alcohol derivatives
Substitution: Substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
2-Benzyloxy-benzoic Acid Benzyl Ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Benzyloxy-benzoic Acid Benzyl Ester involves the formation of an electrophilic benzyl species upon activation. This electrophilic species can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted products. The benzyloxy group provides resonance stabilization, making the compound more reactive towards nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Salicylic Acid Benzyl Ester: Similar structure with a benzyl ester group attached to salicylic acid.
4-Benzyloxybenzoic Acid: Contains a benzyloxy group attached to the para position of benzoic acid.
3-Benzyloxybenzoic Acid: Contains a benzyloxy group attached to the meta position of benzoic acid.
Uniqueness: 2-Benzyloxy-benzoic Acid Benzyl Ester is unique due to the presence of both a benzyloxy group and a benzyl ester group, which provides dual functionality for protection and reactivity in organic synthesis. This dual functionality allows for more versatile applications compared to similar compounds that may only have one functional group.
Eigenschaften
CAS-Nummer |
14389-89-8 |
|---|---|
Molekularformel |
C₂₁H₁₈O₃ |
Molekulargewicht |
318.37 |
Synonyme |
Benzyl 2-Benzyloxybenzoate: o-(Benzyloxy)-benzoic Acid Benzyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Z)-pent-2-en-2-yl]pyridine](/img/structure/B1146095.png)







![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)
